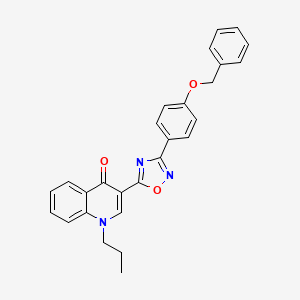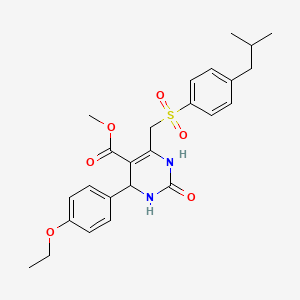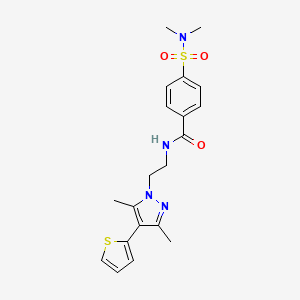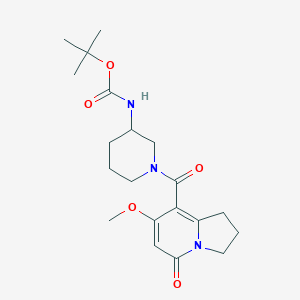
1-(1H-imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1H-imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride” is a chemical compound that has been widely used in scientific research. Imidazole, a core component of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole, a key component of the compound, was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones . The synthesis of imidazole started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product .Molecular Structure Analysis
Imidazole is a structure that, despite being small, has a unique chemical complexity . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric in nature i.e. it shows both acidic and basic properties .Scientific Research Applications
Synthesis and Structural Studies
- Imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde have been synthesized and studied for their structural properties. Chiral and achiral amines, including variants of 1-(2-phenyl-1H-imidazol-4-yl) derivatives, were used in these syntheses (Pařík & Chlupatý, 2014).
Antibacterial Properties
- A compound structurally related to 1-(1H-imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride has been designed as a potential antibacterial agent against anaerobic bacteria. It is hypothesized to act as a pro-drug, releasing lethal species within the target bacterial cell (Dickens et al., 1991).
Phosphodiesterase Inhibition and Antimicrobial Activities
- A series of compounds containing the 1H-imidazol-1-yl moiety have been synthesized and evaluated for their phosphodiesterase (PDE) inhibition and antimicrobial activities (Bukhari et al., 2013).
Analytical Chemistry Applications
- A method for determining amino compounds based on a condensation reaction with 1H-imidazol derivatives has been developed. This method is useful in high-performance liquid chromatography with fluorescence detection (You et al., 2006).
Synthesis of Nitrogen-rich Compounds
- Imidazole derivatives have been prepared for applications in nitrogen-rich gas generators. Their physicochemical properties, including heats of formation and detonation velocities, were evaluated (Srinivas et al., 2014).
X-Ray Crystallography and NMR Spectral Analysis
- N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine was characterized using X-ray diffraction and NMR spectroscopy. This study adds to the understanding of the structural aspects of similar compounds (Pérez-Fehrmann et al., 2013).
Synthesis of Anticancer Agents
- Benzimidazoles bearing an oxadiazole nucleus, structurally related to the target compound, have been synthesized and shown significant in vitro anticancer activity (Rashid et al., 2012).
Photocatalytic and Luminescent Properties
- Metal-organic frameworks based on tris(4-(1H-imidazol-1-yl)phenyl)amine ligand show interesting photocatalytic properties and selective adsorption of hydrocarbons. Their luminescent properties were also investigated (Fu et al., 2014).
Mechanism of Action
Target of Action
Imidazole-containing compounds have been known to interact with a variety of targets, including heat shock protein hsp 90-alpha .
Mode of Action
It’s known that imidazole derivatives can interact with their targets in various ways, influencing the function of these proteins and leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives have been known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can greatly influence its bioavailability and overall therapeutic effect .
Result of Action
The effects would depend on the specific targets and pathways that the compound influences .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of many compounds .
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that “1-(1H-imidazol-4-yl)-3-phenylpropan-2-amine dihydrochloride” and similar compounds could have potential applications in the field of medicinal chemistry.
properties
IUPAC Name |
1-(1H-imidazol-5-yl)-3-phenylpropan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c13-11(7-12-8-14-9-15-12)6-10-4-2-1-3-5-10;;/h1-5,8-9,11H,6-7,13H2,(H,14,15);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKLZMIHZRWEGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CN=CN2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2376840.png)

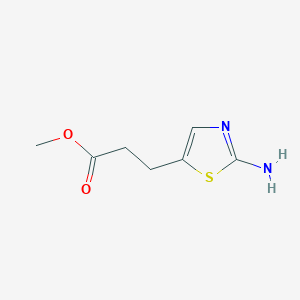
![benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/no-structure.png)
![8-(3-(dimethylamino)propyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2376848.png)
![2-chloro-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B2376850.png)

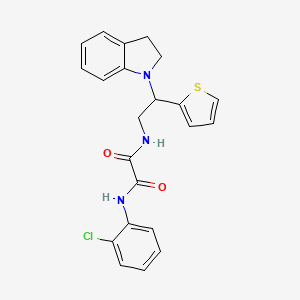
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2376853.png)
